molecular formula C11H14N2O B8465156 6a-Phenyl-1,3,3a,4,5,6-hexahydropyrrolo[3,4-c]isoxazole

6a-Phenyl-1,3,3a,4,5,6-hexahydropyrrolo[3,4-c]isoxazole

Cat. No. B8465156
M. Wt: 190.24 g/mol
InChI Key: FHLSLUNFWOOLBD-UHFFFAOYSA-N
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Patent
US08889856B2

Procedure details

5-Allyl-6a-phenyl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole (3.89 g, 16.89 mmol) is dissolved in chloroform (168 mL) and the solution is degassed with dry nitrogen for 10 minutes. N,N-Dimethylbarbituric acid (13.19 g, 84.45 mmol) is added to the solution and the solution is degassed with nitrogen for another 5 min Tetrakis(triphenylphosphine) palladium (1.95 g, 1.69 mmol) is added and the reaction is stirred for 18 hours. 1 N Hydrochloric acid (50 mL) is added and the mixture is stirred for 20 minutes. The solution is extracted with aqueous hydrochloric acid (3×75 mL) and the combined HCl solution is washed with dichloromethane. The pH is adjusted to approximately 13 with 5 N sodium hydroxide solution. The mixture is extracted with dichloromethane (3×75 mL), dried over sodium sulfate, filtered, and concentrated to give the title compound (3.21 g, 92%). EI/MS (m/e): 191.3 (M+H).
Name
5-Allyl-6a-phenyl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-Dimethylbarbituric acid
Quantity
13.19 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1.95 g
Type
catalyst
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:11][CH:10]2[C:6]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)([NH:7][O:8][CH2:9]2)[CH2:5]1)C=C.Cl>C(Cl)(Cl)Cl.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:12]1([C:6]23[CH2:5][NH:4][CH2:11][CH:10]2[CH2:9][O:8][NH:7]3)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
5-Allyl-6a-phenyl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole
Quantity
3.89 g
Type
reactant
Smiles
C(C=C)N1CC2(NOCC2C1)C1=CC=CC=C1
Name
Quantity
168 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
N,N-Dimethylbarbituric acid
Quantity
13.19 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.95 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution is degassed with dry nitrogen for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the mixture is stirred for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with aqueous hydrochloric acid (3×75 mL)
WASH
Type
WASH
Details
the combined HCl solution is washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C12NOCC1CNC2
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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